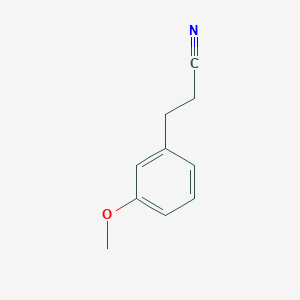

3-(3-Methoxyphenyl)propanenitrile

説明

Contextualizing the Importance of Nitrile-Containing Aromatic Compounds in Synthetic Chemistry

Nitrile-containing aromatic compounds are a cornerstone of modern synthetic chemistry, valued for their versatile reactivity. numberanalytics.comfiveable.menumberanalytics.com The nitrile group, with its carbon-nitrogen triple bond, is a potent electron-withdrawing group, which significantly influences the chemical behavior of the aromatic ring. fiveable.me This functional group can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making these compounds invaluable precursors in multi-step syntheses. numberanalytics.comnumberanalytics.com

The applications of aromatic nitriles are widespread and impactful. In the pharmaceutical industry, they are crucial intermediates in the production of a multitude of drugs, including treatments for cancer, infections, and neurological disorders. numberanalytics.comnumberanalytics.com For instance, the antidepressant escitalopram (B1671245) contains a nitrile group and its synthesis relies on an aromatic nitrile intermediate. numberanalytics.com Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, such as pesticides and herbicides, as well as dyes and pigments. numberanalytics.com In the realm of materials science, aromatic nitriles are utilized in the synthesis of advanced polymers and other high-performance materials. numberanalytics.comnumberanalytics.com The ability to introduce a nitrile group and subsequently modify it allows chemists to fine-tune the electronic and steric properties of molecules, which is critical in drug design and the development of new materials. fiveable.mersc.org

Scope and Objectives of the Research Outline Pertaining to 3-(3-Methoxyphenyl)propanenitrile

The primary objective of this research outline is to provide a comprehensive and focused analysis of the chemical compound 3-(3-Methoxyphenyl)propanenitrile. This will be achieved through a detailed examination of its chemical and physical properties, a review of established and potential synthetic routes, and an exploration of its reactivity and applications as a chemical intermediate.

The scope of this article is strictly limited to the academic and research aspects of 3-(3-Methoxyphenyl)propanenitrile. It will delve into the technical data and documented transformations of the compound, presenting this information in a clear and structured manner. The following sections will provide in-depth information on the compound's characteristics and its role in chemical synthesis.

Chemical and Physical Properties of 3-(3-Methoxyphenyl)propanenitrile

A thorough understanding of the chemical and physical properties of 3-(3-Methoxyphenyl)propanenitrile is fundamental to its application in research and synthesis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Solid |

| Boiling Point | 327-329 °F (at 760 mmHg) |

| Melting Point | Not Available |

| Density | 1.147 g/cm³ |

Table 1: Physical and Chemical Properties of 3-(3-Methoxyphenyl)propanenitrile.

Synthesis and Reactivity

The synthesis of aromatic nitriles can be achieved through various established methods. A common approach involves the reaction of an aryl halide with a cyanide source, such as copper(I) cyanide. fiveable.me Another method is the cyanation of 3-methoxybenzyl chloride with sodium cyanide. chemicalbook.com

The reactivity of 3-(3-Methoxyphenyl)propanenitrile is dictated by its functional groups. The nitrile group can undergo a variety of transformations:

Reduction: The nitrile can be reduced to a primary amine, 3-(3-methoxyphenyl)propan-1-amine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, 3-(3-methoxyphenyl)propanoic acid, or an amide, 3-(3-methoxyphenyl)propanamide. researchgate.net

Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles. numberanalytics.com

The methoxy-substituted aromatic ring is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing group, influencing the position of incoming electrophiles.

Applications in Chemical Synthesis

As a versatile intermediate, 3-(3-Methoxyphenyl)propanenitrile serves as a starting material for the synthesis of a range of more complex molecules. Its derivatives have potential applications in medicinal chemistry and materials science. For example, the reduction of the nitrile to an amine yields a building block for the synthesis of various biologically active compounds. The hydrolysis to a carboxylic acid provides a route to other derivatives such as esters and amides.

Structure

3D Structure

特性

IUPAC Name |

3-(3-methoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVHYHXGNIMMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434444 | |

| Record name | 3-(3-methoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-59-5 | |

| Record name | 3-(3-methoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 3 Methoxyphenyl Propanenitrile

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several important transformations, including reduction to amines, hydrolysis to amides and carboxylic acids, and participation in cyclization reactions to form heterocyclic compounds.

The reduction of the nitrile group in 3-(3-methoxyphenyl)propanenitrile to a primary amine, 3-(3-methoxyphenyl)propan-1-amine, is a key transformation that provides access to a new class of compounds with different biological and chemical properties. This reduction can be achieved through several methods, most notably using metal hydrides or catalytic hydrogenation.

Reaction Scheme: Reduction of 3-(3-Methoxyphenyl)propanenitrile with LiAlH₄

1. LiAlH₄, Et₂O

3-(3-Methoxyphenyl)propanenitrile ----------------> 3-(3-Methoxyphenyl)propan-1-amine

2. H₂O

Alternatively, catalytic hydrogenation offers a milder method for nitrile reduction. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. nih.gov The reaction conditions, including temperature and pressure, can be adjusted depending on the specific catalyst and substrate. nih.gov For instance, the hydrogenation of the structurally similar 3-phenylpropanenitrile to 3-phenylpropylamine (B116678) has been successfully carried out using a Pd/C catalyst under mild conditions. nih.gov This suggests that a similar approach would be effective for the reduction of 3-(3-methoxyphenyl)propanenitrile. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, leading to the formation of the primary amine.

Reaction Scheme: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)propanenitrile

H₂, Pd/C

3-(3-Methoxyphenyl)propanenitrile ----------------> 3-(3-Methoxyphenyl)propan-1-amine

The resulting amine, 3-(3-methoxyphenyl)propan-1-amine, is a valuable intermediate for the synthesis of more complex molecules.

The nitrile group of 3-(3-methoxyphenyl)propanenitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide or carboxylic acid. The extent of hydrolysis can be controlled by the reaction conditions.

Partial hydrolysis of the nitrile under controlled conditions leads to the formation of 3-(3-methoxyphenyl)propanamide. This transformation can be achieved using various reagents and conditions that favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

Complete hydrolysis, typically under more vigorous acidic or basic conditions with heating, results in the formation of 3-(3-methoxyphenyl)propanoic acid. phytohub.eumedchemexpress.comfishersci.ca This carboxylic acid is a known compound and its formation from the nitrile represents a common and predictable reaction pathway.

Reaction Scheme: Hydrolysis of 3-(3-Methoxyphenyl)propanenitrile

H₂O, H⁺ or OH⁻ (controlled)

3-(3-Methoxyphenyl)propanenitrile ---------------------------> 3-(3-methoxyphenyl)propanamide

H₂O, H⁺ or OH⁻ (vigorous)

3-(3-methoxyphenyl)propanenitrile ---------------------------> 3-(3-methoxyphenyl)propanoic acid

Generated code Modifications of the Propanenitrile Backbone

The propanenitrile portion of the molecule is the primary site for a variety of chemical transformations. The electron-withdrawing nature of the cyano group acidifies the α-protons and activates the nitrile carbon for nucleophilic attack, while the entire backbone can be manipulated to introduce new functional groups and build molecular complexity.

While 3-(3-methoxyphenyl)propanenitrile itself does not have a readily oxidizable group on its propanenitrile backbone, its derivatives can undergo significant oxidation reactions. For instance, derivatives containing hydroxyl groups, such as β-hydroxynitriles, are key substrates for oxidation. The electrochemical oxidation of β-hydroxynitriles provides a method for synthesizing β-ketonitriles. koreascience.kr This transformation can also be achieved using common chemical oxidizing agents. A derivative, 3-hydroxy-3-(3-methoxyphenyl)propanenitrile, can be oxidized to the corresponding ketone using reagents like potassium permanganate (B83412) (KMnO₄).

Furthermore, broader oxidation strategies can be applied to complex molecules containing similar structural motifs. For example, m-chloroperbenzoic acid has been used for the N-oxidation of N'-nitrosonornicotine, demonstrating that oxidative transformations can be achieved on molecules with nitrogen-containing functionalities. nih.gov

Table 1: Oxidation Reactions of Propanenitrile Derivatives

| Derivative Type | Oxidizing Agent/Method | Product Type |

|---|---|---|

| β-Hydroxynitrile | Electrochemical Oxidation | β-Ketonitrile |

| β-Hydroxynitrile | Potassium Permanganate (KMnO₄) | β-Ketonitrile |

The nitrile group in 3-(3-methoxyphenyl)propanenitrile is a key center for reactivity, participating in both nucleophilic addition and condensation reactions. A condensation reaction involves the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. youtube.com A classic example is the addition of Grignard reagents, which attack the nitrile carbon, and after acidic workup, lead to the formation of ketones. youtube.com Similarly, the addition of hydrogen cyanide (or a cyanide salt in acidic conditions) to aldehydes and ketones is a well-established method for producing hydroxynitriles. libretexts.orgsavemyexams.com

A particularly important reaction is the condensation of the nitrile with esters. In the presence of a strong base, such as potassium tert-butoxide, the α-carbon of the nitrile is deprotonated, forming a nitrile-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an ester to form a β-ketonitrile after workup. nih.govgoogle.com

Modern methods have also been developed to facilitate nucleophilic additions. For instance, acetonitrile (B52724) can be converted in situ into a silyl (B83357) ketene (B1206846) imine using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base. This silyl ketene imine then serves as a potent nucleophile that can add to various electrophiles, including acetals. richmond.edu

The hydrogen atoms on the carbon atom adjacent (alpha, α) to the nitrile group in 3-(3-methoxyphenyl)propanenitrile are acidic due to the electron-withdrawing effect of the cyano group. This allows for deprotonation by a suitable base to form a carbanion, which can then be functionalized through reactions with various electrophiles.

α-Alkylation is a common transformation achieved by treating the nitrile with a base and an alkyl halide. More advanced and sustainable methods utilize alcohols as alkylating agents in the presence of a transition-metal catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The nitrile carbanion undergoes a condensation with the in situ-generated aldehyde, followed by reduction of the resulting α,β-unsaturated nitrile intermediate by the catalyst, which returns the borrowed hydrogen. organic-chemistry.orgeie.gr Catalytic systems based on cobalt, ruthenium, and copper have proven effective for this transformation. organic-chemistry.orgresearchgate.netresearchgate.net

Table 2: Catalytic Systems for α-Alkylation of Aryl Nitriles with Alcohols

| Metal Catalyst | Base | Reaction Type | Reference |

|---|---|---|---|

| Cobalt Complex | KOH | Borrowing Hydrogen | organic-chemistry.org |

| Ruthenium Complex | Cs₂CO₃ | Borrowing Hydrogen | researchgate.net |

Beyond simple alkylation, strategies for α-alkenylation have also been developed. Furthermore, advanced methods allow for enantioselective functionalization. For example, an iridium-catalyzed formal α-allylic alkylation of acrylonitrile (B1666552) has been achieved using a surrogate molecule, demonstrating the potential for creating chiral centers at the α-position. chemrxiv.org

The synthesis of β-ketonitriles from 3-(3-methoxyphenyl)propanenitrile and its analogs is a well-established and highly useful transformation. The most common method is the base-mediated condensation reaction between the nitrile and a carboxylic ester. nih.govgoogle.com Strong bases like potassium alkoxides are typically employed to deprotonate the nitrile at the α-position, generating a nucleophilic carbanion that subsequently acylates the ester. google.com

Alternative methods have also been explored to improve efficiency and conditions. N-heterocyclic carbene (NHC)-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) represents a metal-free approach to β-ketonitriles. organic-chemistry.org Electrochemical methods, where benzyl (B1604629) alcohol is oxidized to benzaldehyde (B42025) in the presence of acetonitrile anion, can also yield β-ketonitriles through the oxidation of an intermediate β-hydroxynitrile. koreascience.kr

The synthesis of δ-diketones from a propanenitrile starting material is less direct. However, the reactivity of the nitrile α-carbanion suggests a plausible pathway. A Michael addition reaction between the carbanion of 3-(3-methoxyphenyl)propanenitrile and an appropriate α,β-unsaturated ketone would lead to the formation of a δ-ketonitrile. While compounds described as delta-ketonic nitriles are known intermediates in other reactions, the direct conversion of these intermediates to δ-diketones is not extensively documented in the surveyed literature. acs.org Hydrolysis of the nitrile group in the δ-ketonitrile intermediate to a carboxylic acid, followed by a decarboxylation step, could theoretically yield the desired δ-diketone structure, though this remains a hypothetical pathway.

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate in Complex Organic Molecule Construction

3-(3-Methoxyphenyl)propanenitrile is a versatile building block for creating more elaborate organic molecules. The nitrile functional group (-C≡N) is a particularly useful synthon, capable of being transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. This reactivity allows chemists to introduce new functionalities and extend the carbon skeleton of the molecule.

For instance, related propanenitrile structures are utilized in reactions with organometallic reagents, such as Grignard reagents, to form ketones. A patented process describes the reaction of a Grignard reagent derived from m-methoxybromobenzene with propionitrile (B127096) to synthesize 3-methoxypropiophenone. google.com This ketone is itself a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic used for moderate to severe pain. google.com This example underscores the role of the propanenitrile scaffold in building the core of pharmaceutically active molecules.

Precursor for Pharmaceutical and Agrochemical Intermediates

The value of a chemical intermediate is often measured by its utility in synthesizing high-value downstream products like pharmaceuticals and agrochemicals. While public domain literature on the direct application of 3-(3-Methoxyphenyl)propanenitrile is specialized, the broader class of methoxyphenyl propanenitriles is recognized for its role in these sectors. For example, the closely related compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) is a documented key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. protocols.io

The synthesis of such complex drugs often involves multiple, sequential steps where the propanenitrile moiety is introduced early and then chemically modified. The general class of simple nitriles like 3-methoxypropanenitrile (lacking the phenyl group) are also noted as intermediates in the synthesis of certain anesthetics, analgesics, insecticides, and herbicides. ontosight.ai This highlights the industrial relevance of the functional groups present in 3-(3-Methoxyphenyl)propanenitrile.

Synthesis of Bioactive Compounds and Specialty Chemicals

Beyond well-defined pharmaceuticals, 3-(3-Methoxyphenyl)propanenitrile and its derivatives serve as starting materials for a range of bioactive compounds and specialty chemicals. Bioactive molecules are substances that have an effect on a living organism, and their synthesis is a major focus of medicinal chemistry.

The transformation of the nitrile group is again key. For example, reduction of the nitrile yields a primary amine, 3-(3-methoxyphenyl)propan-1-amine. This amine can then be used in the synthesis of various amides and other nitrogen-containing heterocycles, many of which are explored for biological activity. Although specific examples starting directly from 3-(3-Methoxyphenyl)propanenitrile are proprietary or less documented in open literature, the synthetic potential is clear from established chemical principles.

Utility in Synthesizing Specific Analogues and Homologues (e.g., 3-(3-methoxyphenyl)propionic acid, 3-(3-methoxyphenyl)glutaronitrile)

One of the most direct and valuable applications of this nitrile is its conversion to its corresponding carboxylic acid, 3-(3-methoxyphenyl)propionic acid . This transformation is typically achieved through acid- or base-catalyzed hydrolysis, a standard and high-yielding reaction in organic chemistry.

3-(3-methoxyphenyl)propionic acid is a known compound, commercially available, and finds use in further chemical synthesis. Its properties are well-documented, and it serves as a more stable and often more reactive substrate for subsequent reactions, such as esterification or amidation, compared to the parent nitrile.

The synthesis of homologues, such as 3-(3-methoxyphenyl)glutaronitrile , involves the addition of a carbon and a nitrile group. While specific literature detailing this exact transformation from 3-(3-Methoxyphenyl)propanenitrile was not identified, standard organic chemistry methods, such as the alkylation of the α-carbon (the carbon adjacent to the nitrile group), could achieve this. This would involve deprotonating the α-carbon with a strong base and reacting the resulting carbanion with a one-carbon electrophile containing a nitrile, such as chloroacetonitrile. This demonstrates the potential of 3-(3-Methoxyphenyl)propanenitrile to act as a scaffold for building longer carbon chains with multiple functional groups.

Advanced Spectroscopic and Crystallographic Elucidation of 3 3 Methoxyphenyl Propanenitrile Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(3-Methoxyphenyl)propanenitrile. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for a detailed conformational analysis.

In the ¹H NMR spectrum, the protons of the ethylnitrile group typically appear as two triplets. The protons on the carbon adjacent to the nitrile group are deshielded and resonate at a lower field compared to the protons on the carbon adjacent to the aromatic ring. The methoxy (B1213986) group protons present as a sharp singlet, while the aromatic protons exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum further confirms the structure, with distinct signals for the nitrile carbon, the two aliphatic carbons, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing propanenitrile substituent.

Detailed analysis of coupling constants and through-space interactions, as observed in 2D NMR experiments like COSY and NOESY, can provide further insights into the preferred conformation of the propanenitrile side chain relative to the methoxy-substituted phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for 3-(3-Methoxyphenyl)propanenitrile

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2', H-6' | 6.80 - 6.95 | m | - |

| H-4' | 6.75 - 6.85 | m | - |

| H-5' | 7.20 - 7.30 | t | 7.8 |

| -CH₂-CN | 2.60 - 2.70 | t | 7.5 |

| Ar-CH₂- | 2.90 - 3.00 | t | 7.5 |

| -OCH₃ | 3.80 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 3-(3-Methoxyphenyl)propanenitrile

| Carbon | Chemical Shift (ppm) |

| C-1' | 140.0 |

| C-2' | 112.5 |

| C-3' | 160.0 |

| C-4' | 115.0 |

| C-5' | 130.0 |

| C-6' | 121.0 |

| -CH₂-CN | 20.0 |

| Ar-CH₂- | 32.0 |

| -C≡N | 118.0 |

| -OCH₃ | 55.2 |

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-(3-Methoxyphenyl)propanenitrile, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

In a typical electron ionization (EI) mass spectrum obtained from GC-MS, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of 3-(3-Methoxyphenyl)propanenitrile is expected to follow characteristic pathways for ethers and nitriles. libretexts.orgmiamioh.edu A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable 3-methoxybenzyl cation. Another significant fragmentation would be the loss of the nitrile group.

ESI-MS, a softer ionization technique, is often used for the analysis of more polar or thermally labile compounds and typically shows a strong signal for the protonated molecule ([M+H]⁺).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and molecular vibrations.

For 3-(3-Methoxyphenyl)propanenitrile, the IR spectrum will prominently feature a sharp and intense absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The presence of the methoxy group is confirmed by C-O stretching vibrations, typically observed in the region of 1250-1000 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.

Table 3: Key IR and Raman Vibrational Frequencies for 3-(3-Methoxyphenyl)propanenitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Methoxy (C-O) | Stretching | 1000 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

X-ray Crystallography in Determining Solid-State Structures and Molecular Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on 3-(3-Methoxyphenyl)propanenitrile would provide detailed information on its solid-state structure, including bond lengths, bond angles, and torsional angles. This data would reveal the preferred conformation of the molecule in the solid state, including the orientation of the propanenitrile side chain with respect to the phenyl ring and the planarity of the aromatic system. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 3-(3-Methoxyphenyl)propanenitrile, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring. The position and intensity of these absorption maxima can be influenced by the substituents on the benzene ring. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. While not typically used for primary structure elucidation, UV-Vis spectroscopy can be a valuable tool in mechanistic investigations, for example, by monitoring the change in the absorption spectrum during a chemical reaction involving the chromophore of 3-(3-Methoxyphenyl)propanenitrile. researchgate.net

Computational and Theoretical Studies on 3 3 Methoxyphenyl Propanenitrile

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Ab Initio and Density Functional Theory (DFT) are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, providing information about its electronic structure and energy.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally expensive, limiting their application to smaller systems.

Density Functional Theory (DFT): DFT is a popular and versatile method that calculates the electronic properties of a molecule based on its electron density. epstem.net It provides a good balance between accuracy and computational cost. epstem.net DFT methods, such as B3LYP and B3PW91, are frequently used to optimize molecular geometries and predict spectroscopic properties like NMR chemical shifts. epstem.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key aspect of this is conformational analysis, which aims to identify the most stable three-dimensional arrangement of a molecule's atoms.

For flexible molecules like 3-(3-Methoxyphenyl)propanenitrile, which has several rotatable bonds, conformational analysis is crucial. The process typically involves systematically rotating specific torsion angles and calculating the potential energy of each resulting conformer. nih.gov The goal is to locate the global energy minimum on the potential energy surface, which corresponds to the most stable conformation. nih.govchemrxiv.org Studies on related methoxyphenyl derivatives have utilized DFT methods to perform such analyses, often varying key dihedral angles in increments to map out the energy profile. nih.govresearchgate.net

However, a specific conformational analysis for 3-(3-Methoxyphenyl)propanenitrile, including data on its lowest-energy conformers, has not been identified in published research.

Theoretical Prediction of Reactivity and Electronic Properties

Computational methods are invaluable for predicting how a molecule will behave in chemical reactions and for understanding its electronic characteristics.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction. epstem.net

While studies on similar molecules, like 4-(methoxyphenyl acetonitrile), have used DFT to analyze HOMO-LUMO orbitals and predict charge transfer properties, specific data on the calculated electronic properties and reactivity descriptors for 3-(3-Methoxyphenyl)propanenitrile are absent from the available literature. researchgate.net

Computational Simulation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction involves mapping the entire reaction pathway, including intermediate structures and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction's activation energy.

Computational methods can model these pathways, providing a step-by-step view of how reactants are converted into products. arxiv.orgmdpi.com Techniques such as TS search algorithms are employed to locate the precise geometry and energy of transition states, which are often difficult to observe experimentally. arxiv.org These simulations can clarify reaction mechanisms, predict the feasibility of different pathways, and explain product distributions. mdpi.com

No computational studies simulating specific reaction pathways or identifying transition states involving 3-(3-Methoxyphenyl)propanenitrile were found.

Analysis of Substituent Effects on Electronic Structure and Reactivity

The position and nature of substituent groups on a molecule can dramatically alter its electronic structure and reactivity. In 3-(3-Methoxyphenyl)propanenitrile, the methoxy (B1213986) (-OCH₃) group is a key substituent on the phenyl ring.

A computational analysis of substituent effects would typically involve comparing the properties of the target molecule with an unsubstituted parent molecule or with isomers where the substituent is in a different position (e.g., 2-methoxy or 4-methoxy). Such a study on a related monomer showed that the introduction of a dimethylamino group significantly altered the planarity, HOMO-LUMO gap, and charge transfer characteristics of the molecule. researchgate.net These analyses help in understanding structure-property relationships and in designing molecules with desired characteristics.

A systematic computational analysis detailing the specific electronic effects of the meta-positioned methoxy group on the propanenitrile chain in 3-(3-Methoxyphenyl)propanenitrile is not available in the reviewed sources.

Mechanistic Investigations of Reactions Involving 3 3 Methoxyphenyl Propanenitrile

Elucidation of Reaction Mechanisms via Experimental Approaches (e.g., control experiments, radical trapping studies)

Experimental techniques are fundamental to substantiating proposed reaction mechanisms. For reactions leading to 3-(3-Methoxyphenyl)propanenitrile, such as the nickel-catalyzed hydrocyanation of 3-methoxystyrene, control experiments are crucial. These experiments help to identify the active catalytic species and the roles of various components in the reaction mixture. For instance, in the absence of a Lewis acid co-catalyst, the nickel-catalyzed hydrocyanation of styrenes can still proceed, although the efficiency and selectivity may be altered. tue.nltue.nl

Deuterium (B1214612) labeling studies are a powerful tool for tracing the path of hydrogen atoms throughout the reaction. In the context of hydrocyanation, using a deuterated cyanide source (DCN) can help determine the origin of the hydrogen atom added to the alkene. Such studies on similar systems have shown that the reaction mechanism can be complex, sometimes involving scrambling of deuterium atoms, which points to reversible intermediate steps. tue.nl

Radical trapping experiments are employed to determine if a reaction proceeds via a radical pathway. While the predominant mechanism for nickel-catalyzed hydrocyanation is believed to be organometallic, the possibility of radical side reactions is often considered. The use of radical scavengers can help to confirm or rule out the involvement of radical intermediates.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. In the formation of 3-(3-Methoxyphenyl)propanenitrile from 3-methoxystyrene, two potential isomers can be formed: the branched product, 2-(3-methoxyphenyl)propanenitrile, and the linear product, 3-(3-Methoxyphenyl)propanenitrile. The distribution of these products is often dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Under kinetic control, the product that is formed faster will predominate. This usually corresponds to the reaction pathway with the lowest activation energy. Conversely, under thermodynamic control, the most stable product will be the major isomer, as the reaction is allowed to reach equilibrium. For the hydrocyanation of vinylarenes, the branched isomer is often the kinetic product, while the linear isomer can be the thermodynamic product, although this is highly dependent on the specific substrate and catalyst system. researchgate.net The reaction temperature is a key factor; lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration and favor the thermodynamic product. mdpi.com

Table 1: Effect of Temperature on the Catalytic Activity in Styrene (B11656) Hydrocyanation

| Entry | Temperature (°C) | TOF₂₀ (h⁻¹) |

| 1 | 22 | - |

| 2 | 60 | 191,000 |

| 3 | 90 | 309,000 |

Data adapted from a study on styrene hydrocyanation, which is analogous to the formation of 3-(3-Methoxyphenyl)propanenitrile. mdpi.com

Stereo- and Enantioselectivity Studies in Asymmetric Synthesis

The synthesis of chiral molecules is a significant area of chemical research. In the context of reactions involving 3-(3-Methoxyphenyl)propanenitrile, if the reaction creates a new stereocenter, the study of stereo- and enantioselectivity becomes important. For example, the hydrocyanation of a prochiral alkene like 3-methoxystyrene can lead to a racemic mixture of the corresponding chiral nitrile unless a chiral catalyst is used.

Table 2: Enantioselective Hydrocyanation of Various Vinylarenes

| Substrate | Ligand | Enantiomeric Excess (ee) (%) |

| Styrene | Chiral Phosphine-Phosphite | 88 |

| 4-Methylstyrene | Chiral Phosphine-Phosphite | 90 |

| 4-Chlorostyrene | Chiral Phosphine-Phosphite | 92 |

Data is representative of enantioselective hydrocyanation of vinylarenes analogous to 3-methoxystyrene. units.it

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions has a profound impact on the selectivity of a reaction. In the nickel-catalyzed hydrocyanation to form 3-(3-Methoxyphenyl)propanenitrile, the ligand coordinated to the nickel center is a key determinant of regioselectivity. Bulky ligands can favor the formation of the linear product by sterically hindering the approach to the branched position. tue.nlresearchgate.net

The addition of Lewis acids as co-catalysts can dramatically alter the regioselectivity. For the hydrocyanation of styrene, the use of a Lewis acid like AlCl₃ can invert the selectivity from predominantly the branched product to the linear product. tue.nlresearchgate.net The Lewis acid is thought to coordinate to the nitrile group of the catalyst, influencing its electronic properties and steric bulk, thereby directing the reaction towards the linear isomer. researchgate.net

Table 3: Influence of Lewis Acid on Regioselectivity in Styrene Hydrocyanation

| Ligand | Lewis Acid | Branched Product (%) | Linear Product (%) |

| P(OPh)₃ | None | 98 | 2 |

| P(OPh)₃ | AlCl₃ | 17 | 83 |

Data from a study on styrene hydrocyanation, illustrating the principle of Lewis acid influence on selectivity. researchgate.net

The solvent can also play a role in the reaction pathway. Different solvents can affect the solubility of the catalyst and reactants, as well as stabilize or destabilize key intermediates, thereby influencing the reaction rate and selectivity.

Understanding Intermediate Formation and Reactivity

The mechanism of nickel-catalyzed hydrocyanation is generally accepted to proceed through a series of well-defined organometallic intermediates. The catalytic cycle is believed to start with the oxidative addition of HCN to a low-valent nickel(0) complex to form a hydrido-nickel(II)-cyanide species. This is followed by the coordination of the alkene (e.g., 3-methoxystyrene).

The next key step is the migratory insertion of the alkene into the nickel-hydride bond. This step determines the regioselectivity of the reaction, as the hydride can add to either of the two carbons of the double bond, leading to either a linear or a branched alkyl-nickel intermediate. The final step is the reductive elimination of the nitrile product, which regenerates the nickel(0) catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in modeling these intermediates and the transition states that connect them. researchgate.nettue.nlresearchgate.netsciforum.netmdpi.com These studies provide insights into the relative energies of the different possible pathways and help to explain the observed selectivities. For the hydrocyanation of butadiene, DFT calculations have shown that the relative energies of the transition states for the formation of the linear and branched products can be very close, explaining why a mixture of products is often obtained. mdpi.com Spectroscopic techniques, such as in-situ NMR, can sometimes be used to directly observe key intermediates in the catalytic cycle, providing strong evidence for the proposed mechanism. units.itacs.org

Green Chemistry and Sustainable Synthesis Approaches for 3 3 Methoxyphenyl Propanenitrile

Development of Eco-Friendly Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. To address this, researchers have explored greener alternatives for the synthesis of nitriles. A notable example is the use of natural deep eutectic solvents (NADES). In one study, a NADES composed of L-proline and glycerol (B35011) in a 1:2 molar ratio was successfully employed as both the solvent and catalyst for the synthesis of a related bis-tetronic acid derivative. mdpi.com This approach, combined with microwave irradiation, resulted in a high yield of 83%, and the solvent could be recycled and reused up to three times, demonstrating a significant step towards a more sustainable process. mdpi.com

Solvent-free reaction conditions represent an even more environmentally friendly approach, eliminating solvent-related waste and simplifying product purification. Microwave-assisted organic synthesis under solvent-free conditions has been shown to be highly effective, drastically reducing reaction times and often leading to cleaner reactions with fewer byproducts. psu.edu This "dry media" approach is not only beneficial for reducing the use of toxic solvents but can also be more economical. psu.edu

Atom-Economic Reactions and Their Application (e.g., Michael Addition)

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. numberanalytics.comprimescholars.com Addition reactions, such as the Michael addition, are inherently atom-economical as they involve the combination of reactants without the loss of atoms as byproducts. primescholars.com

The Michael addition has been successfully employed in the synthesis of various nitrile-containing compounds. For instance, the reaction of linear conjugated enynones with 3-oxo-3-phenylpropanenitrile in the presence of a base like sodium methoxide (B1231860) demonstrates a regioselective Michael addition to the carbon-carbon double bond. nih.govmdpi.com This method results in good to excellent yields (53–98%) of the desired polyfunctional δ-diketones. mdpi.com While this specific example does not directly produce 3-(3-Methoxyphenyl)propanenitrile, the principle is readily applicable to its synthesis, for example, by the addition of a cyanide source to a suitable methoxyphenyl-substituted α,β-unsaturated precursor.

The high atom economy of such addition reactions makes them a desirable strategy for the sustainable synthesis of 3-(3-Methoxyphenyl)propanenitrile and its derivatives. primescholars.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. psu.edu This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times, increase yields, and improve product purity. psu.eduorganic-chemistry.org

A key benefit of microwave-assisted synthesis is its compatibility with solvent-free conditions, further enhancing its green credentials. psu.edu For example, the microwave-assisted Paal-Knorr condensation of 1,4-diketones has been shown to be an efficient method for synthesizing various heterocycles in good yields. organic-chemistry.org Similarly, a three-component synthesis of N-arylated-dihydrobenzo[g]quinoline-5,10-diones was effectively carried out using microwave irradiation, involving a sequence of reactions including a Michael addition. nih.gov The application of microwave technology to the synthesis of 3-(3-Methoxyphenyl)propanenitrile can be envisioned to proceed via similar principles, offering a faster and more energy-efficient route to the target molecule. Research has also demonstrated the large-scale synthesis of nanomaterials via microwave-accelerated hydrothermal reactions, highlighting the scalability of this technology. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | psu.eduorganic-chemistry.org |

| Energy Consumption | High | Low | psu.edu |

| Solvent Use | Often requires large volumes | Can be performed solvent-free or with reduced solvent | psu.edu |

| Yields | Variable | Often higher | organic-chemistry.org |

| Side Reactions | More prevalent | Often reduced | psu.edu |

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis

Biocatalytic Strategies for Enhanced Efficiency and Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and selective approach to organic synthesis. nih.gov Enzymes operate under mild conditions of temperature and pressure, are biodegradable, and can exhibit remarkable specificity, leading to products with high purity.

For the synthesis of nitriles, biocatalytic methods can be particularly advantageous. For instance, the use of enzymes can provide a green alternative to traditional chemical methods. nih.gov While specific examples for the direct biocatalytic synthesis of 3-(3-Methoxyphenyl)propanenitrile are not extensively detailed in the provided search results, the general principles of biocatalysis are highly relevant. Engineered enzymes have been developed for various new-to-nature transformations, including the construction of complex molecular scaffolds. nih.gov The development of a biocatalyst for the synthesis of 3-(3-Methoxyphenyl)propanenitrile could proceed through precursor-directed biosynthesis or mutasynthesis, where a microorganism is engineered to produce the desired compound. nih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, also present a promising avenue for the efficient and selective synthesis of this nitrile. nih.gov

Transition Metal-Free Protocols and Their Advantages

While transition metal catalysts are widely used in organic synthesis, they are often expensive, toxic, and can contaminate the final product. Developing transition-metal-free synthetic routes is therefore a key goal of green chemistry.

Emerging Research and Future Horizons for 3-(3-Methoxyphenyl)propanenitrile

The scientific community is increasingly focusing on 3-(3-Methoxyphenyl)propanenitrile, a chemical compound with significant potential across various research and development sectors. This article explores the burgeoning research directions and future prospects for this molecule, highlighting novel synthetic strategies, advanced functionalization, and the integration of cutting-edge technologies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(3-Methoxyphenyl)propanenitrile?

Methodological Answer:

The synthesis typically involves cyanethylation of 3-methoxyphenyl precursors. Key steps include:

- Cyanethylation : Reacting 3-methoxybenzyl derivatives (e.g., alcohols or halides) with acrylonitrile in the presence of catalytic bases like piperidine or triethylamine. Ethanol at 0–5°C for 2 hours is commonly used to control exothermic reactions .

- Grignard Reagents : Methoxyphenylmagnesium bromide intermediates can react with nitrile-containing electrophiles under anhydrous conditions (e.g., THF or Et₂O) .

- Catalytic Systems : Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) enables selective monohydrocyanation of diimines, applicable to methoxyphenyl derivatives .

Basic: What safety protocols are critical when handling 3-(3-Methoxyphenyl)propanenitrile?

Methodological Answer:

- PPE : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Collaborate with certified waste treatment facilities to mitigate environmental risks .

Basic: Which spectroscopic techniques are most effective for characterizing 3-(3-Methoxyphenyl)propanenitrile?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃), aromatic protons (6.7–7.3 ppm), and nitrile signals (~120 ppm for CN) .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .

- X-ray Crystallography : Resolves spatial arrangement of the methoxyphenyl and nitrile moieties, critical for confirming regioisomeric purity .

Advanced: How can computational modeling predict the reactivity of 3-(3-Methoxyphenyl)propanenitrile?

Methodological Answer:

- QSAR/QSPR Models : Quantum chemistry and statistical thermodynamics (e.g., CC-DPS) calculate electron density maps, polarizability, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- DFT Calculations : Optimize transition states for reactions like nucleophilic substitution at the nitrile group or methoxy-directed aromatic electrophilic substitutions .

Advanced: What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?

Methodological Answer:

The nitrile group stabilizes radical intermediates via conjugation. For example:

- K₄[Fe(CN)₆]-Mediated Reactions : Cyanide radicals (·CN) abstract hydrogen from methoxyphenyl groups, forming resonance-stabilized radicals that couple with nitrile electrophiles .

- Photocatalysis : UV irradiation generates nitrile-derived radicals, enabling C–C bond formation with electron-rich aromatic systems .

Advanced: What bioactivity studies are relevant for 3-(3-Methoxyphenyl)propanenitrile derivatives?

Methodological Answer:

- SAR Studies : Modify the nitrile to amides or thioesters and test for enzyme inhibition (e.g., cytochrome P450 or kinases) .

- In Silico Docking : Use AutoDock Vina to simulate interactions with targets like estrogen receptors, given structural similarities to methoxyphenyl-based ligands .

Advanced: How does the methoxy group influence regioselectivity in electrophilic aromatic substitution?

Methodological Answer:

The methoxy (-OCH₃) group is a strong ortho/para-director. In nitrile-containing derivatives:

- Nitration : Para-substitution dominates due to steric hindrance at the ortho position from the nitrile group .

- Halogenation : Electrophiles (e.g., Br₂) preferentially attack the para position, confirmed by X-ray crystallography .

Advanced: How do solvent polarity and temperature affect the compound’s stability?

Methodological Answer:

- Polar Solvents (e.g., DMSO) : Stabilize the nitrile group via dipole interactions but may accelerate hydrolysis to amides at elevated temperatures (>60°C) .

- Nonpolar Solvents (e.g., Hexane) : Reduce hydrolysis but risk crystallization issues. Store at 0–6°C to prevent degradation .

Advanced: What are the degradation pathways of 3-(3-Methoxyphenyl)propanenitrile under environmental conditions?

Methodological Answer:

- Hydrolysis : In aqueous media, CN groups convert to carboxylic acids via intermediate amides (e.g., 3-hydroxypropanenitrile as a byproduct) .

- Oxidation : Ozone or UV light cleaves the methoxy group, forming quinone derivatives and releasing CO₂ .

Advanced: How can chiral chromatography resolve enantiomers of derivatives like 3-((3-Methoxyphenyl)amino)propanenitrile?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。